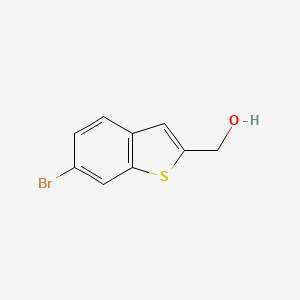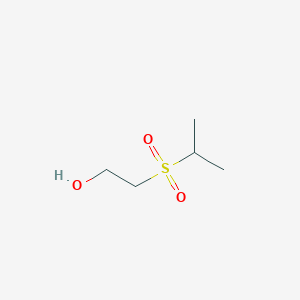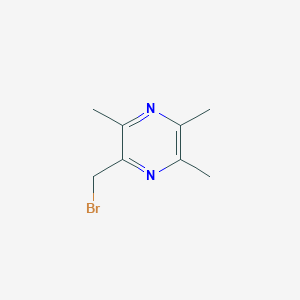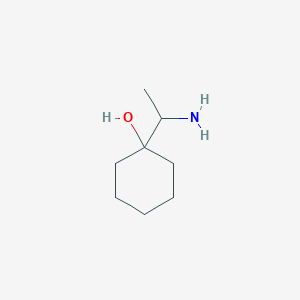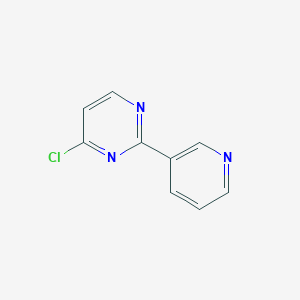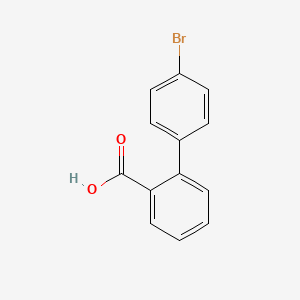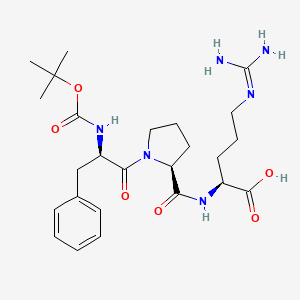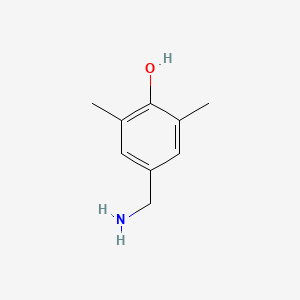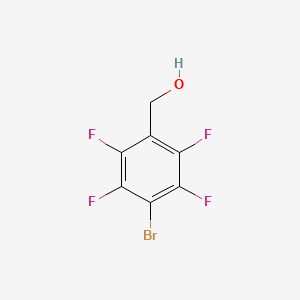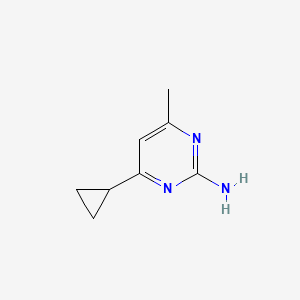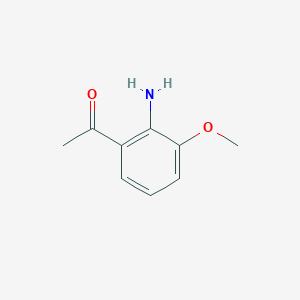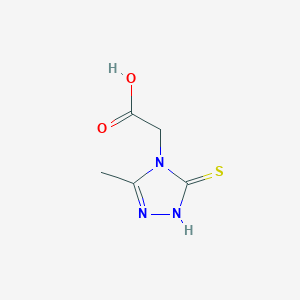
(3-Bromopyridin-2-yl)methanol
概要
説明
(3-Bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mimicking Metal Binding Sites
(3-Bromopyridin-2-yl)methanol has been utilized in the synthesis of novel mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, with applications in mimicking the metal binding site of carbonic anhydrase. These compounds, derived from 2-bromopyridines, are of interest due to their potential in forming metal complexes that can act as carbonic anhydrase mimics (Hannon, Mayers, & Taylor, 1998).
Coordination Compounds in Chemistry
The reaction of Ni(NCS)2 and 3-bromopyridine has led to the formation of various nickel(II)thiocyanate coordination compounds with 3-bromopyridine as a coligand. These compounds exhibit unique structural and magnetic properties, making them significant in the study of coordination chemistry (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis in Organic Chemistry
In organic chemistry, this compound is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating its utility in the synthesis of compounds with specific structural and stereochemical configurations (Durán-Galván & Connell, 2010).
Hydrogen-Bonded Supramolecular Architectures
The compound has also found applications in the creation of hydrogen-bonded supramolecular architectures, particularly in the context of copper(II) halides. These architectures are crucial for understanding molecular interactions and the formation of complex chemical structures (Suksangpanya et al., 2004).
Synthesis of Substituted Pyridine Derivatives
It plays a role in the synthesis of substituted pyridine derivatives, highlighting its versatility in forming structurally diverse chemical compounds. This aspect is particularly relevant in the development of new materials and pharmaceuticals (Naghiyev et al., 2019).
Methanol Synthesis Catalysis
Furthermore, the compound's derivatives are examined in the context of methanol synthesis catalysis via hydrogenation of carbon oxides, providing insights into alternative approaches for methanol production, a key industrial chemical (Richard & Fan, 2018).
Safety and Hazards
“(3-Bromopyridin-2-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
Relevant Papers
There are several peer-reviewed papers related to “this compound” that provide more detailed information about its properties and uses .
特性
IUPAC Name |
(3-bromopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLCYCJDYIEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554434 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52378-64-0 | |
| Record name | (3-Bromopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
